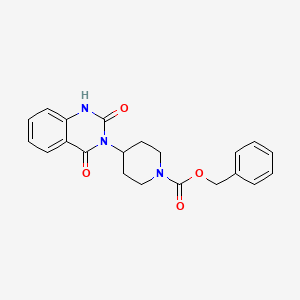
5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the exact molecular structure of “5-((Diphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not provided in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available literature .Aplicaciones Científicas De Investigación
Facile Synthesis and Utility
A study by Jeon and Kim (2000) highlights a facile synthesis method for producing derivatives of the compound, which are then used to prepare 2-cyano-4-quinolinones. This synthesis process emphasizes the compound's utility in creating intermediates for further chemical reactions (Moon-Kook Jeon & K. Kim, 2000).
Advanced Material Applications
The compound's derivatives have been explored for their potential in advanced materials research. For instance, Qi-Wei Xie et al. (2014) synthesized heterodinuclear M(II)-Ln(III) complexes involving the compound, demonstrating their application as single molecule magnets with intramolecular ferromagnetic interactions, highlighting the compound's relevance in developing magnetic materials (Qi-Wei Xie et al., 2014).
Fluorescence Modulation
A study conducted by Hariharan et al. (2018) synthesized aggregation-enhanced emissive fluorophores based on the compound, showcasing its role in tunable fluorescence and stimuli-responsive behaviors. This application is crucial for the development of optical and sensory materials (P. Hariharan et al., 2018).
Green Chemistry Synthesis
The work by Jin et al. (2006) presents an environmentally friendly and efficient synthesis procedure for 5-arylmethylene derivatives of the compound in aqueous media. This method highlights the compound's utility in green chemistry applications, offering advantages like neutral conditions and high yields (Tongshou Jin et al., 2006).
Crystal Structure Analysis
Low et al. (2002) explored the supramolecular structures of derivatives of the compound, providing insight into their crystallographic characteristics. Such studies are fundamental for understanding the molecular arrangements and potential applications in material science (J. N. Low et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(N-phenylanilino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(2)23-17(21)16(18(22)24-19)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSAUIOBKGRDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)
![2-{[7-(4-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2829625.png)
![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)

![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)
